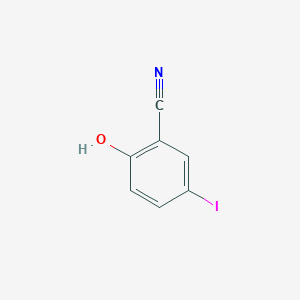

2-Hydroxy-5-iodo-benzonitrile

Übersicht

Beschreibung

2-Hydroxy-5-iodo-benzonitrile is a chemical compound with the molecular formula C7H4INO and a molecular weight of 245.02 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-iodo-benzonitrile involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using KI as an iodine source and aerial oxygen as the oxidant . This process delivers the corresponding iodophenols in a highly efficient and sustainable manner with yields up to 93% on a preparative scale under mild reaction conditions .Molecular Structure Analysis

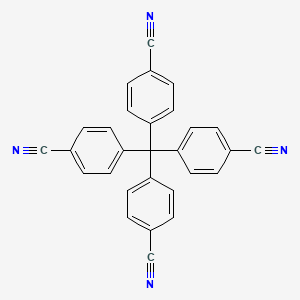

The molecular structure of 2-Hydroxy-5-iodo-benzonitrile can be represented by the SMILES notation:C1=CC(=C(C=C1I)C#N)O . Physical And Chemical Properties Analysis

2-Hydroxy-5-iodo-benzonitrile has a density of 2.1±0.1 g/cm^3, a boiling point of 321.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 148.0±26.5 °C . The compound has an index of refraction of 1.711 and a molar refractivity of 45.8±0.4 cm^3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Hydroxy-5-iodo-benzonitrile: is a versatile compound in organic synthesis. It serves as a precursor for various organic reactions, including nucleophilic substitution and electrophilic addition due to the presence of the iodo and nitrile groups . Its hydroxy group also allows for further functionalization, making it a valuable building block for complex organic molecules.

Pharmaceuticals

In the pharmaceutical industry, 2-Hydroxy-5-iodo-benzonitrile is used in the synthesis of active pharmaceutical ingredients (APIs). Its iodo group can be used in halogen exchange reactions, which are crucial for the preparation of certain pharmaceuticals . The compound’s ability to undergo various chemical transformations makes it a key intermediate in drug design and development.

Material Science

The compound finds applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its aromatic structure and substituents can contribute to the pi-conjugation systems, which are essential for electronic properties in materials .

Proteomics Research

2-Hydroxy-5-iodo-benzonitrile: is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides, aiding in the study of protein structure and function. The compound’s reactivity allows for selective labeling and tracking of biomolecules .

Chemical Properties Exploration

The chemical properties of 2-Hydroxy-5-iodo-benzonitrile , such as its melting point, boiling point, and solubility, are explored to understand its behavior in different environments. This information is crucial for handling the compound safely in various research settings and for predicting its reactivity in chemical syntheses .

Safety and Handling

Research on 2-Hydroxy-5-iodo-benzonitrile also includes its safety profile and handling procedures. Understanding the risks associated with its use, such as toxicity and environmental impact, is essential for maintaining a safe research environment. Proper storage and disposal methods are developed based on these safety studies .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJFPSARBURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427475 | |

| Record name | 2-Hydroxy-5-iodo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-iodo-benzonitrile | |

CAS RN |

685103-95-1 | |

| Record name | 2-Hydroxy-5-iodo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

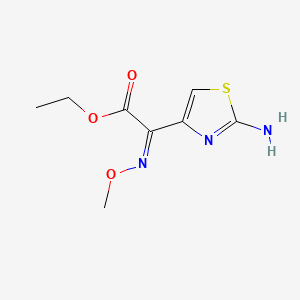

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)